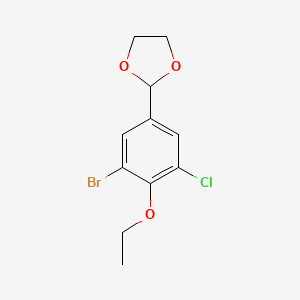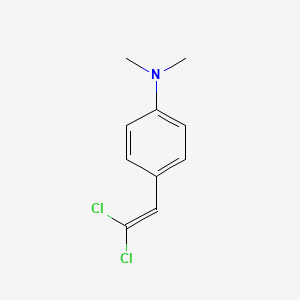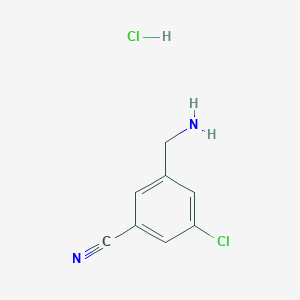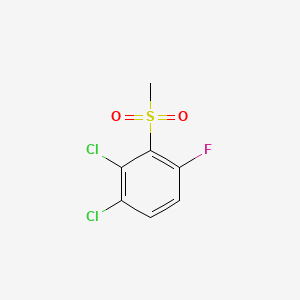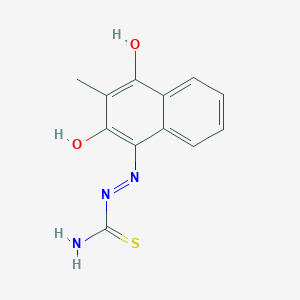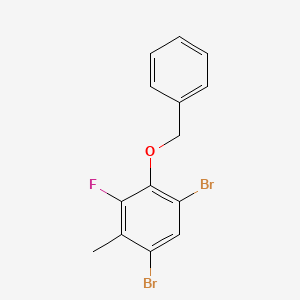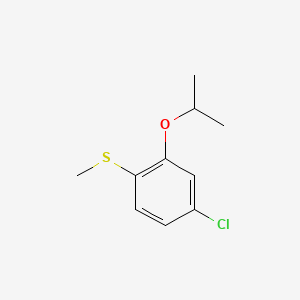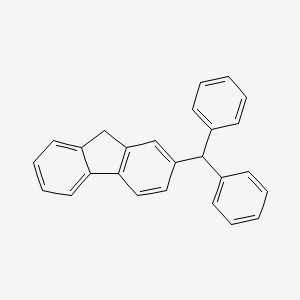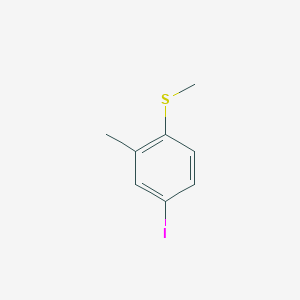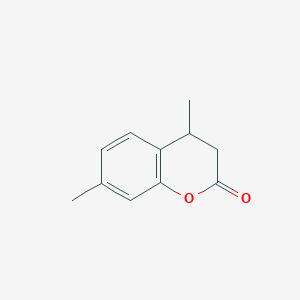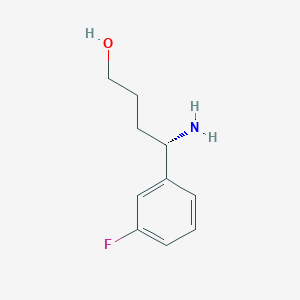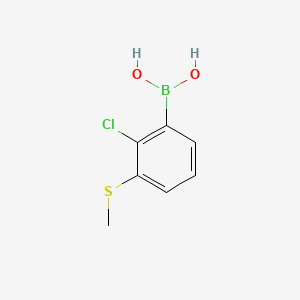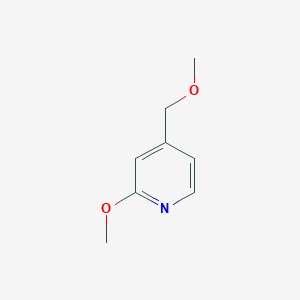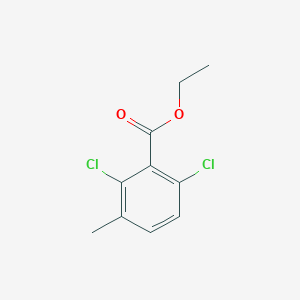
Ethyl 2,6-dichloro-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,6-dichloro-3-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of two chlorine atoms and a methyl group attached to the benzene ring, along with an ethyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-dichloro-3-methylbenzoate typically involves the esterification of 2,6-dichloro-3-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-dichloro-3-methylbenzoic acid+ethanolacid catalystethyl 2,6-dichloro-3-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2,6-dichloro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or thiourea can be used for substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is 2,6-dichloro-3-methylbenzyl alcohol.
Hydrolysis: The major products are 2,6-dichloro-3-methylbenzoic acid and ethanol.
科学研究应用
Ethyl 2,6-dichloro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl 2,6-dichloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Ethyl 2,6-dichlorobenzoate: Similar structure but lacks the methyl group.
Methyl 2,6-dichloro-3-methylbenzoate: Similar structure but has a methyl ester instead of an ethyl ester.
2,6-Dichloro-3-methylbenzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the combination of its chlorine atoms, methyl group, and ethyl ester functional group. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC 名称 |
ethyl 2,6-dichloro-3-methylbenzoate |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3 |
InChI 键 |
ZUSYJIVJYYGIDH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=CC(=C1Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


